molecular formula C11H7ClN4 B1194075 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine CAS No. 7190-80-9

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine

Cat. No. B1194075
CAS RN: 7190-80-9
M. Wt: 230.65 g/mol
InChI Key: CTKDTIYRVIGDLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine and its derivatives typically involves the condensation of appropriate precursors, often through multistep reactions. For example, one approach involves treating 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane (DCM), followed by subsequent reactions to achieve the desired compound (Sallam et al., 2021).

Molecular Structure Analysis

Structural analysis of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine derivatives can involve various spectroscopic techniques and computational methods. For instance, Density Functional Theory (DFT) calculations and X-ray diffraction techniques have been utilized to elucidate the molecular structure, revealing intricate details such as crystal system, space group, and intermolecular interactions (Sallam et al., 2021).

Chemical Reactions and Properties

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine compounds participate in various chemical reactions, including nucleophilic substitution reactions. These reactions can significantly alter the compound's chemical properties, such as lipophilicity, and are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action (Katrusiak & Katrusiak, 2010).

Physical Properties Analysis

The physical properties of these compounds, including crystallization patterns and molecular packing, can be studied through techniques like Hirshfeld surface analysis. Such analyses provide insights into the compound's stability, solubility, and potential interactions in a biological context (Sallam et al., 2021).

Chemical Properties Analysis

The chemical properties of 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine derivatives, such as reactivity descriptors (HOMO-LUMO energy gap, softness, and hardness), are critical for understanding their pharmacological potential. DFT calculations and other computational methods are employed to predict these properties, aiding in the design of compounds with desired biological activities (Sallam et al., 2021).

Scientific Research Applications

  • Anticancer Applications

    • Field : Medicinal Chemistry
    • Application Summary : Triazole derivatives have been found to exhibit anticancer properties .
    • Methods of Application : The specific methods of application can vary, but typically involve the synthesis of the triazole derivative, followed by in vitro testing against various cancer cell lines .
    • Results : While specific results for “6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine” are not available, other triazole derivatives have shown promising results in preclinical studies .
  • Antimicrobial Applications

    • Field : Pharmacology
    • Application Summary : Triazole compounds are known for their antimicrobial properties .
    • Methods of Application : These compounds are typically synthesized and then tested against a variety of bacterial and fungal strains .
    • Results : Many triazole derivatives have shown significant antimicrobial activity in laboratory tests .
  • Analgesic and Anti-inflammatory Applications

    • Field : Medicinal Chemistry
    • Application Summary : Some triazole derivatives have been found to have analgesic and anti-inflammatory properties .
    • Methods of Application : These compounds are typically synthesized and then tested in animal models for their analgesic and anti-inflammatory effects .
    • Results : While specific results for “6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine” are not available, other triazole derivatives have shown promising results in preclinical studies .

Future Directions

The future directions for research on 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine and similar compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKDTIYRVIGDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358719
Record name 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine

CAS RN

7190-80-9
Record name 6-Chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7190-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (20 g, 134 mmol) was suspended in xylene (200 ml) with benzoylhydrazine (20.1 g, 1.1 mol eq) and triethylamine hydrochloride (20.3 g, 1.1 mol eq) and the reaction mixture was heated under reflux for 2 hours. The solvent was removed under high vacuum and the residue was purified by chromatography on silica gel using 1% methanol in dichloromethane as eluent to give the required product (17.1 g mp=199° C.). 1H NMR (250 MHz, CDCl3) δ7.16 (1 H, d, J=9.7 Hz), 7.53-7.61 (3 H, m), 8.16 (1 H, d, J=9.7 Hz), 8.44-8.50 (2 H, m); MS (ES+) m/e 231 [MH]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step Two
Quantity
20.3 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Aggarwal, R Sadana, J Ilag, G Sumran - Bioorganic Chemistry, 2019 - Elsevier
An efficient synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines is described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl …
Number of citations: 8 www.sciencedirect.com
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com
Y Pan, R Tian, Y Chen, L Wang, H Qin, J Wang - Tetrahedron, 2023 - Elsevier
An environmentally benign oxidative cyclization utilizing FeBr 3 catalyst and hydrogen peroxide as terminal oxidant is devised for one-pot synthesis of 1,2,4-triazole-fused heterocycles …
Number of citations: 0 www.sciencedirect.com
A Bhatt, RK Singh, R Kant - Chemistry of Heterocyclic Compounds, 2018 - Springer
A facile one-pot synthesis of N-fused 1,2,4-triazoles from heterocyclic hydrazines and aldehydes is reported. The reaction is efficiently promoted by manganese dioxide to afford the …
Number of citations: 10 link.springer.com
Z Qiu, B Ye, L Yin, W Chen, Y Xu… - Journal of Cellular …, 2019 - Wiley Online Library
This study aimed to explore long noncoding RNAs (lncRNAs) implicated in dilated cardiomyopathy (DCM). Ten samples of failing hearts collected from the left ventricles of patients with …
Number of citations: 20 onlinelibrary.wiley.com
E Carlson - 2019 - conservancy.umn.edu
The work presented herein constitutes the effort of one graduate student to mimic the efforts of a small biotech company. To this end, success was had on multiple fronts and the author …
Number of citations: 2 conservancy.umn.edu
A Bhatt, RK Singh, R Kant - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
A facile one‐pot synthesis of N‐fused 1,2,4‐triazoles from heterocyclic hydrazines and aldehydes is reported. The reaction is efficiently promoted by trichloroisocyanuric acid to afford …
Number of citations: 5 onlinelibrary.wiley.com

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